molecular formula C16H16N2O4S B1430902 Methyl belinostat CAS No. 1485081-34-2

Methyl belinostat

Cat. No. B1430902
M. Wt: 332.4 g/mol
InChI Key: STHZFQBKWSPNQA-ZHACJKMWSA-N
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Description

Methyl belinostat, also known as Belinostat, is a histone deacetylase (HDAC) inhibitor . It was developed by TopoTarget for the treatment of hematological malignancies and solid tumors . It was approved in July 2014 by the US FDA to treat peripheral T-cell lymphoma .


Synthesis Analysis

Belinostat derivatives were resynthesized via either Knoevenagel condensation, Wittig reaction, or Heck reaction .


Molecular Structure Analysis

Belinostat is a small-molecule hydroxamate-type inhibitor of class I, II, and IV histone deacetylase (HDAC) enzymes . The molecular formula of Methyl belinostat is C16H16N2O4S .


Chemical Reactions Analysis

Belinostat, belinostat glucuronide, belinostat amide, and methylbelinostat have been shown to inhibit CYP2C8 and CYP2C9 activity in vitro .


Physical And Chemical Properties Analysis

The average weight of Methyl belinostat is 332.374 Da, and its monoisotopic mass is 332.083069 Da .

Safety And Hazards

Belinostat should be handled with care to avoid inhalation and contact with skin, eyes, and clothing . It has been classified as causing skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity-single exposure .

Future Directions

Belinostat has shown potential in the treatment of multiple myeloma. In a study, 12 belinostat derivatives were resynthesized and their antiproliferative activities against myeloma cells were evaluated . Among them, compound 7f was found to be the most bioactive compound, being 3.5-fold more potent than the reference belinostat . These results suggest that 7f is a promising HDAC inhibitor deserving further investigation .

properties

IUPAC Name

(E)-N-methoxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-22-17-16(19)11-10-13-6-5-9-15(12-13)23(20,21)18-14-7-3-2-4-8-14/h2-12,18H,1H3,(H,17,19)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHZFQBKWSPNQA-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CONC(=O)/C=C/C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl belinostat

CAS RN

1485081-34-2
Record name Methyl belinostat
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1485081342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL BELINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF5Y5X84T9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
PW Finn, E Loza, E Carstensen - Successful drug discovery, 2016 - Wiley Online Library
… M24), belinostat acid (M26)) also includes methyl belinostat. These metabolites were shown to be … The enzymes responsible for the formation of methyl belinostat and 3-(anilinosulfonyl)-…
Number of citations: 10 onlinelibrary.wiley.com
N Takebe, JH Beumer, S Kummar… - British Journal of …, 2019 - Wiley Online Library
… The most dramatic changes were observed in methyl belinostat and M21 (belinostat amide), both of which showed statistically significant increases in C max (Figure 3E and G), AUC (…
Number of citations: 12 bpspubs.onlinelibrary.wiley.com
E Calvo, G Reddy, V Boni, L García-Cañamaque… - Investigational new …, 2016 - Springer
… The total fraction of the belinostat dose excreted in urine as the 5 metabolites was ~51 %, with 1.9 % for methyl belinostat, 0.2 % for belinostat amide, 1.7 % for belinostat acid, 6.1 % for 3…
Number of citations: 18 link.springer.com
BF Kiesel, RA Parise, J Tjørnelund… - … of pharmaceutical and …, 2013 - Elsevier
… We determined that belinostat, methyl belinostat, and belinostat glucuronide were optimally sensitive in the positive ionization, while the M21, M24, and M26 metabolites were most …
Number of citations: 20 www.sciencedirect.com
A Verma, M Porwal, A Kumar, V Rastogi… - International Journal …, 2016 - researchgate.net
… After dose administration of belinostat, every one main metabolite such as methyl belinostat, belinostat amide, belinostat acid, belinostat glucuronide, and 3-ASBA are commonly …
Number of citations: 0 www.researchgate.net
H Bailey, JP McPherson, EB Bailey, TL Werner… - Cancer chemotherapy …, 2016 - Springer
… Methyl belinostat was detected in plasma approximately 40 min post-infusion and declined … ; the mean fraction of the dose excreted as methyl belinostat in urine was 0.623 %. Belinostat …
Number of citations: 14 link.springer.com
C Zhang, S Guo, Q Zhong, Q Zhang, A Hossain… - Pharmaceuticals, 2019 - mdpi.com
… UGT1A1, and the predominant site of belinostat glucuronidation was found at the hydroxyl position, while other minor metabolites are belinostat amide, belinostat acid, methyl belinostat…
Number of citations: 9 www.mdpi.com
N Agarwal, JP McPherson, H Bailey, S Gupta… - Cancer chemotherapy …, 2016 - Springer
… methyl belinostat and 3-(anilinosulfonyl)-benzenecarboxylic acid (3-ASBA) are formed is currently unknown. Belinostat, belinostat glucuronide, belinostat amide, and methyl belinostat …
Number of citations: 14 link.springer.com
P Campbell, CM Thomas - Journal of Oncology Pharmacy …, 2017 - journals.sagepub.com
… It is unknown what enzymes are responsible for the formation of methyl belinostat and 3-(… Major human metabolites (methyl belinostat, belinostat amide, belinostat glucuronide, and 3…
Number of citations: 62 journals.sagepub.com
B Kiesel, R Parise, Y Lin, D Allen, G Reddy, S Chawla… - Cancer Research, 2014 - AACR
… Patients from the NCIDTC had samples collected and these were quantitated by a previously validated assay for belinostat, belinostat-glucuronide, methyl-belinostat, M21, M24, and …
Number of citations: 0 aacrjournals.org

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